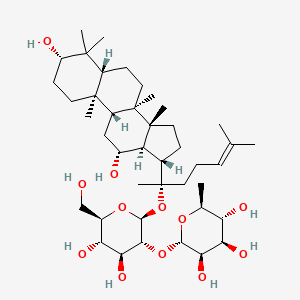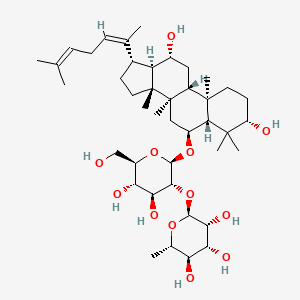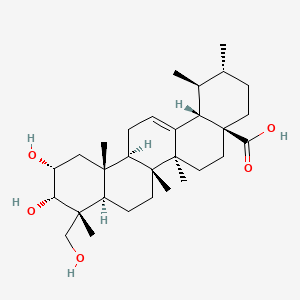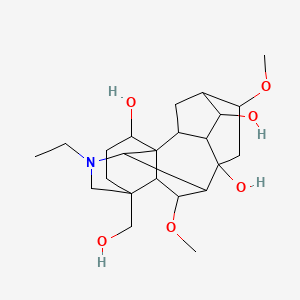
Gynosaponin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gynosaponin I is a natural compound isolated from the plant Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family.
準備方法
Synthetic Routes and Reaction Conditions: Gynosaponin I can be isolated from Gynostemma pentaphyllum through a series of extraction and purification steps. The process typically involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin. The adsorbed substances are then eluted with a lower aliphatic alcohol, and the eluate is further treated with alumina. The final elution with a lower aliphatic alcohol or an aqueous lower aliphatic alcohol yields saponins substantially free from other plant components .
Industrial Production Methods: The industrial production of gynosaponins, including this compound, follows similar extraction and purification methods. The large-scale extraction involves using industrial-grade solvents and adsorption resins to ensure the efficient isolation of the desired saponins. The process is optimized to maximize yield and purity while minimizing the presence of impurities .
化学反応の分析
Types of Reactions: Gynosaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted derivatives with altered biological activities .
科学的研究の応用
Gynosaponin I has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a natural product with therapeutic benefits. Studies have shown that it can modulate various biological pathways, making it a valuable tool for understanding cellular mechanisms .
Medicine: this compound has shown promise in medical research due to its potential therapeutic effects. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidative properties. Additionally, it has been explored for its potential to modulate metabolic processes and improve overall health .
Industry: In the industrial sector, this compound is used in the development of natural health products and supplements. Its potential to enhance the nutritional value of food products and its use in cosmetics for its skin-beneficial properties are areas of active research .
作用機序
Similar compounds include ginsenosides found in Panax ginseng and other gypenosides present in Gynostemma pentaphyllum .
Comparison with Ginsenosides:
類似化合物との比較
- Ginsenoside Rb1
- Ginsenoside Rg1
- Gypenoside XL
- Gypenoside XVII
These compounds share structural similarities with Gynosaponin I and exhibit overlapping biological activities, making them valuable for comparative studies and potential therapeutic applications .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNOGQPDNCBAB-LJLLDEJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B1181705.png)
![N-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181708.png)
![4-(3-Amino-6-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1181709.png)
![2-[3-(3,4-Dimethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181711.png)
![4-[3-(4-Fluoroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181713.png)
![Methyl 4-[3-(3,4-dimethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B1181714.png)
![2-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181715.png)
